molecular formula C18H16FNO4S B2689991 Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate CAS No. 339276-74-3

Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate

Cat. No.: B2689991
CAS No.: 339276-74-3
M. Wt: 361.39
InChI Key: XHUUOLANMDUIAS-AETJLUGGSA-N
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Description

Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate is a complex organic compound that features a combination of fluorinated aniline, phenylsulfonyl, and pentadienoate groups

Scientific Research Applications

Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of materials with unique properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluoroaniline and phenylsulfonyl chloride. These intermediates are then subjected to a series of reactions including nucleophilic substitution and esterification to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The fluorine atom in the aniline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or thiols.

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated aniline group can enhance binding affinity to certain proteins, while the phenylsulfonyl group may participate in specific interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-chloroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate
  • Methyl 5-(4-bromoanilino)-4-(phenylsulfonyl)-2,4-pentadienoate
  • Methyl 5-(4-methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienoate

Uniqueness

Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate is unique due to the presence of the fluorine atom in the aniline ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it distinct from its chloro, bromo, and methoxy analogs.

Properties

IUPAC Name

methyl (2E,4E)-4-(benzenesulfonyl)-5-(4-fluoroanilino)penta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S/c1-24-18(21)12-11-17(13-20-15-9-7-14(19)8-10-15)25(22,23)16-5-3-2-4-6-16/h2-13,20H,1H3/b12-11+,17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUUOLANMDUIAS-AETJLUGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=CNC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=C\NC1=CC=C(C=C1)F)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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